molecular formula C17H12ClFN4OS B286780 [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether

Cat. No. B286780
M. Wt: 374.8 g/mol
InChI Key: DTWWOMNQMCSOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether is not fully understood. However, it has been shown to have an affinity for GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that are responsible for inhibitory neurotransmission in the central nervous system. By binding to these receptors, [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether may modulate the activity of these receptors and affect neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether have been studied in various animal models. It has been shown to have anxiolytic and sedative effects, and may also affect memory and learning. Additionally, [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether has been shown to have anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether in lab experiments is its high affinity for GABA(A) receptors. This makes it a useful tool for investigating the effects of certain drugs and compounds on these receptors. However, one limitation of using [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether is its potential side effects, such as sedation and memory impairment. Careful consideration should be taken when designing experiments using this compound.

Future Directions

There are several future directions for research on [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether. One direction is to investigate the effects of this compound on other neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of this compound, such as in the treatment of anxiety and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether.

Synthesis Methods

The synthesis of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde in the presence of triethylamine and sodium triacetoxyborohydride. This reaction leads to the formation of the intermediate [1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate, which is then reacted with sulfuric acid to form the final product [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether.

Scientific Research Applications

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether has been shown to have potential applications in scientific research. This compound has been used as a tool in various studies to investigate the mechanism of action and physiological effects of certain drugs and compounds. For example, [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether has been used to study the effects of certain drugs on GABA(A) receptors in the brain.

properties

Molecular Formula

C17H12ClFN4OS

Molecular Weight

374.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12ClFN4OS/c18-12-3-1-11(2-4-12)9-15-20-21-17-23(15)22-16(25-17)10-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2

InChI Key

DTWWOMNQMCSOJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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